ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a chemical compound with the following structure:
Structure: C16H18N2O4S
This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthesis of ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves the reaction of an appropriate sulfonamide with an esterified pyrazole. Specific synthetic routes and reaction conditions may vary, but the general approach includes coupling the sulfonamide and pyrazole moieties. Industrial production methods typically optimize yield and scalability.
Chemical Reactions Analysis
Reactions::
Suzuki–Miyaura Coupling: This compound can participate in Suzuki–Miyaura cross-coupling reactions, forming carbon–carbon bonds.
Other Transformations: Depending on the functional groups present, it may undergo oxidation, reduction, or substitution reactions.
Boron Reagents: Boronic acids or boronate esters are commonly used in Suzuki–Miyaura coupling.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Solvents: Common solvents include DMF, DMSO, or toluene.
Major Products:: The major product of Suzuki–Miyaura coupling would be the desired arylpyrazole carboxylate.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its sulfonamide scaffold.
Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.
Industry: It may find applications in agrochemicals or materials science.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific targets (e.g., enzymes, receptors) and modulating relevant pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, it’s essential to compare this compound’s properties, reactivity, and applications with related sulfonamides.
Properties
Molecular Formula |
C14H17N3O4S |
---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
ethyl 5-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H17N3O4S/c1-4-21-14(18)12-8-13(16-15-12)22(19,20)17-11-6-5-9(2)7-10(11)3/h5-8,17H,4H2,1-3H3,(H,15,16) |
InChI Key |
FEGNUKRRXJGKFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
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